Product packaging for 1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole(Cat. No.:CAS No. 65122-66-9)

1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole

Cat. No.: B14488899
CAS No.: 65122-66-9
M. Wt: 173.17 g/mol
InChI Key: MGUWQBZJLKGIEG-UHFFFAOYSA-N
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Description

1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole is a complex fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structure combines a benzimidazole scaffold with a 1,2,4-oxadiazine ring, integrating two privileged pharmacophores known for diverse biological activities . The benzimidazole core is a well-established structural isostere of naturally occurring nucleotides, allowing it to interact effectively with various biological targets . Its derivatives are frequently explored as inhibitors of enzymes like tyrosine kinases . The 1,2,4-oxadiazine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is increasingly investigated for its role in creating compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities . The integration of these systems into a single fused architecture, as seen in this compound, presents a promising strategy for developing novel bioactive molecules. Researchers can utilize this compound as a key intermediate or scaffold to build new chemical entities for screening against various therapeutic targets. Its potential mechanism of action is likely derived from its ability to mimic transition states or bind to enzyme active sites through hydrogen bonding and other non-covalent interactions, a characteristic feature of both benzimidazole and oxadiazine heterocycles . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B14488899 1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole CAS No. 65122-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65122-66-9

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1H-[1,2,4]oxadiazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-10-6-12(8)9/h1-4,6H,5H2

InChI Key

MGUWQBZJLKGIEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C=NO1

Origin of Product

United States

Mechanistic Investigations of 1h 1 2 3 Oxadiazino 4,5 a Benzimidazole Formation Reactions

Proposed Reaction Pathways for Benzimidazole (B57391) Ring Closure

The formation of the benzimidazole core is a foundational step in the synthesis of 1h- instras.comresearchgate.netnih.govOxadiazino[4,5-a]benzimidazole. Several well-established pathways exist for benzimidazole ring closure, primarily involving the condensation of o-phenylenediamines with various carbonyl-containing compounds. researchgate.net

One of the most common methods is the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives (such as esters, acyl chlorides, or orthoesters). researchgate.netrsc.org When aldehydes are used, the reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation. orientjchem.org The use of a strong acid or heating is often required to facilitate the cyclization. instras.comorientjchem.org Another significant approach involves the oxidative cyclization of aniline (B41778) or anilide derivatives, which represents a highly studied route to ring-fused benzimidazoles. nih.gov

More recently, catalytic systems have been developed to achieve this transformation under milder conditions. rsc.org For example, a one-pot, three-component synthesis catalyzed by Fe(III) porphyrin has been proposed, involving the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297). rsc.org The proposed mechanism suggests the initial formation of an imine intermediate, which subsequently undergoes intermolecular cyclization. rsc.org Similarly, supported gold nanoparticles have been shown to effectively catalyze the reaction between o-phenylenediamine (B120857) and aldehydes at ambient conditions. mdpi.com The mechanism is thought to involve the generation of an imine, followed by a cyclization process on the surface of the gold nanoparticles and subsequent dehydrogenation to yield the aromatic benzimidazole ring. mdpi.com

Table 1: Summary of Proposed Pathways for Benzimidazole Ring Closure

PathwayReactantsKey Features
Condensation with Aldehydes o-phenylenediamine + AldehydeProceeds via Schiff base intermediate; often requires acid catalyst and/or heat. orientjchem.org
Condensation with Carboxylic Acids o-phenylenediamine + Carboxylic Acid/DerivativeTypically requires strong acid and high temperatures for dehydration. researchgate.net
Oxidative Cyclization Aniline/Anilide DerivativesA widely studied route involving oxidation to form the fused ring. nih.gov
Fe(III)-Porphyrin Catalysis Benzo-1,2-quinone + Aldehyde + Ammonium AcetateA one-pot, three-component reaction under mild conditions. rsc.org
Gold Nanoparticle Catalysis o-phenylenediamine + AldehydeHeterogeneous catalysis at ambient conditions; proceeds via imine intermediate. mdpi.com

Detailed Mechanisms of 1,2,4-Oxadiazine Ring Formation, Including Cycloadditions

The formation of the six-membered 1,2,4-oxadiazine ring is the subsequent key step. The mechanisms for constructing this heterocycle often involve the reaction of a bifunctional intermediate, such as an amidoxime (B1450833), with a suitable electrophile. nih.gov

A plausible mechanism for the formation of a 1,2,4-oxadiazin-5-one core involves the reaction of an amidoxime with an α,β-unsaturated ester like dimethyl maleate. researchgate.netnih.gov This reaction proceeds via a Michael addition of the amidoxime to the electron-deficient double bond of the ester. nih.gov This is followed by an intramolecular cyclization, where the nucleophilic nitrogen attacks the ester carbonyl group, leading to the formation of the 1,2,4-oxadiazine ring. researchgate.net Another route involves the condensation of amidoximes with alkyl 2-halocarboxylates, which has been optimized to produce 1,2,4-oxadiazin-5(6H)-ones in moderate to good yields. mdpi.com

While less common for six-membered rings than for their five-membered 1,2,4-oxadiazole (B8745197) counterparts, cycloaddition reactions represent a potential pathway. The synthesis of 1,2,4-oxadiazoles frequently relies on the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netorganic-chemistry.org A similar strategy could be envisioned for the 1,2,4-oxadiazine ring, where a nitrile oxide reacts with a suitable dienophile. Furthermore, metal-catalyzed cycloadditions offer another avenue. For instance, a novel pathway to 3,5-disubstituted 1,2,4-oxadiazoles involves a metal-catalyzed [2+3]-cycloaddition of a silyl (B83357) nitronate and chloroacetonitrile, catalyzed by AgOTf. nih.gov

Other synthetic strategies include the condensation of a diamine with an imidate or the addition to an iminium ion intermediate, which have been successfully used to prepare substituted 5,6-dihydro-4H-1,2,4-oxadiazines. researchgate.net

Identification of Intermediates and Transition States in Fused Heterocycle Synthesis

The elucidation of reaction mechanisms relies heavily on the identification of transient species such as intermediates and the characterization of transition states. In the synthesis of fused heterocycles like 1h- instras.comresearchgate.netnih.govOxadiazino[4,5-a]benzimidazole, several key intermediates can be proposed.

During the benzimidazole ring formation, imines and Schiff bases are commonly accepted intermediates when aldehydes are used as reactants. rsc.orgorientjchem.orgmdpi.com In the iron-catalyzed pathway, a specific imine intermediate is proposed, which then reacts with a Schiff base formed from the aldehyde and ammonium acetate to undergo cyclization. rsc.org In gold-catalyzed syntheses, a 2-substituted-2,3-dihydro-1H-benzimidazole is suggested as the intermediate that forms after cyclization and prior to the final dehydrogenation step. mdpi.com For oxidative cyclizations, nitrosobenzene (B162901) derivatives have been identified as intermediates. nih.gov

For the 1,2,4-oxadiazine ring formation, O-acylated amidoximes are key intermediates in pathways that involve acylation followed by cyclodehydration. chim.it In reactions involving Michael addition, the initial adduct formed after the nucleophilic attack of the amidoxime on the unsaturated system is a critical intermediate. nih.gov

In more complex, transition-metal-catalyzed syntheses of N-fused heterocycles, high-energy, pre-aromatic spirocyclic intermediates have been proposed. nih.gov The subsequent rearrangement of these intermediates is driven by the restoration of aromaticity, which facilitates C-C bond cleavage and the formation of the final fused product. nih.gov Computational methods, such as density functional theory (DFT), are increasingly used to support proposed mechanisms by calculating the energies of intermediates and transition states, as demonstrated in studies of metal-mediated heterocyclizations. acs.orgacs.org

Table 2: Potential Intermediates in Fused Heterocycle Synthesis

IntermediateAssociated Reaction StageFormation Pathway
Schiff Base/Imine Benzimidazole Ring ClosureCondensation of o-phenylenediamine and an aldehyde. rsc.orgmdpi.com
2,3-Dihydro-1H-benzimidazole Benzimidazole Ring ClosureCyclization of the imine intermediate prior to aromatization. mdpi.com
Nitrosobenzene Derivative Benzimidazole Ring ClosureOxidative cyclization of aniline precursors. nih.gov
O-Acylamidoxime 1,2,4-Oxadiazine Ring FormationAcylation of an amidoxime precursor before cyclization. chim.it
Michael Adduct 1,2,4-Oxadiazine Ring FormationAddition of a nucleophile (e.g., amidoxime) to an α,β-unsaturated system. nih.gov
Spirocyclic Intermediate Fused Heterocycle FormationTransition metal-catalyzed dearomative spirocyclization. nih.gov

Role of Catalysis and Reaction Conditions in Mechanism Elucidation

Catalysis and reaction conditions play a pivotal role in directing reaction pathways, and their study is essential for mechanism elucidation. The choice of catalyst can dramatically alter the outcome of a reaction, sometimes leading to completely different products from the same starting material, which strongly implies a change in the underlying mechanism.

In benzimidazole synthesis, various catalysts are employed to activate substrates and facilitate ring closure under milder conditions. Lewis acid sites on catalysts like Fe(III) porphyrins or BiOCl/FeOCl/SiO2 nanomaterials can coordinate with and activate carbonyl groups, making them more susceptible to nucleophilic attack. rsc.orgrsc.org Heterogeneous catalysts, such as supported gold nanoparticles, provide an active surface for the reaction to occur, and their activity can be dependent on particle size. mdpi.com Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) are also effective and offer an inexpensive option. orientjchem.org

The synthesis of the oxadiazine ring is also highly influenced by catalysts. For example, the divergent synthesis of instras.comnih.govnih.govoxadiazines and N-acyl pyrazoles from the same N-propargyl hydrazide substrate was achieved by switching between gold and silver catalysts. acs.orgacs.org This suggests that gold catalysis proceeds through an ionic pathway involving π-activation of the alkyne, while the silver-catalyzed reaction follows a free radical pathway. acs.org Similarly, in the synthesis of a related benzo nih.govrsc.orgimidazo[1,2-c] instras.comnih.govoxazin-1-one system, a Ag2CO3/TFA catalytic system was found to be optimal for the 6-endo-dig cyclization, highlighting the importance of specific catalyst-additive combinations. nih.gov

Reaction conditions such as solvent and temperature also dictate the reaction mechanism and product distribution. Aprotic bipolar solvents like DMSO are often used in base-mediated syntheses of 1,2,4-oxadiazoles and related heterocycles. nih.gov The choice between thermal conditions, microwave irradiation, or photochemical induction can also lead to different mechanistic pathways and products.

Regioselectivity and Stereochemical Considerations in Reaction Mechanisms

Regioselectivity and stereochemistry are critical aspects of the reaction mechanism, determining the precise spatial arrangement of atoms in the final fused heterocyclic product.

Regioselectivity addresses the orientation of the ring fusion and the placement of substituents. In the formation of the 1h- instras.comresearchgate.netnih.govOxadiazino[4,5-a]benzimidazole, the fusion occurs at the [4,5-a] position, which is determined by the specific connectivity of the starting materials. During the cyclization step to form the oxadiazine ring, regioselectivity is often observed. For instance, theoretical studies on the metal-catalyzed cyclization of N-propargyl hydrazides found that a 6-exo-dig ring closure to form the six-membered oxadiazine ring is energetically favored over the alternative 5-endo-dig pathway, which would lead to a five-membered ring. acs.orgacs.org This selectivity is governed by the geometric constraints of the transition state. The initial reaction of an amidoxime with an electrophile also has regiochemical implications, as the amidoxime contains two different nucleophilic centers (NOH and NH2 groups). nih.gov

Stereochemical considerations become important when chiral centers are present in the reactants or are created during the reaction. In concerted reactions, such as 1,3-dipolar cycloadditions, the stereochemistry of the starting materials is often conserved in the product. youtube.com If the precursors to the 1h- instras.comresearchgate.netnih.govOxadiazino[4,5-a]benzimidazole contain stereocenters, their configuration can direct the formation of a specific stereoisomer of the final product. The E2 mechanism, for example, requires a specific anti-periplanar orientation of the leaving group and the extracted proton, which dictates the stereochemistry of the resulting alkene. khanacademy.org Similarly, in the formation of the fused heterocycle, the required orientation of reacting groups in the transition state can lead to a stereospecific or stereoselective outcome. khanacademy.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1h 1 2 3 Oxadiazino 4,5 a Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1D and 2D NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for unambiguous signal assignment.

In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration of signals provide information about the electronic environment and connectivity of protons. The aromatic protons on the benzimidazole (B57391) moiety typically appear in a distinct downfield region, while protons on the oxadiazine ring would have characteristic shifts influenced by the adjacent oxygen and nitrogen atoms.

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing connectivity. A ¹H-¹H COSY experiment reveals which protons are spin-coupled to each other, helping to piece together fragments of the molecule. For instance, correlations between adjacent protons on the benzene (B151609) ring of the benzimidazole core can be clearly visualized. More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would further map out the complete structure by correlating protons to the carbons they are directly attached to (HSQC) or to carbons two to three bonds away (HMBC).

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole-Fused Heterocycles Note: This table presents typical chemical shift ranges for related benzimidazole derivatives to illustrate expected values, as specific data for 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole is not publicly available.

Nucleus Chemical Shift (δ) ppm Description
¹H 7.20 - 8.50 Aromatic protons (benzimidazole ring)
¹H 4.00 - 6.00 Protons on the oxadiazine ring (e.g., -CH₂-O-)
¹³C 110.0 - 145.0 Aromatic carbons (benzimidazole ring)
¹³C 150.0 - 165.0 Carbons adjacent to heteroatoms (C=N)
¹³C 60.0 - 80.0 Carbons in the oxadiazine ring (-CH₂-O-)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places.

For 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole, HRMS analysis would provide an exact mass measurement of the molecular ion. This experimental value is then compared to the theoretical mass calculated for the proposed molecular formula (C₉H₇N₃O). A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition, ruling out other potential formulas with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions for analysis. nih.gov

Table 2: HRMS Data Example Note: The following is a hypothetical example to illustrate the principle.

Parameter Value
Molecular Formula C₉H₇N₃O
Theoretical Mass [M+H]⁺ 174.0662
Experimental Mass [M+H]⁺ 174.0665
Mass Difference 0.0003
Error (ppm) 1.7

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

In the analysis of 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole, the IR spectrum would exhibit characteristic absorption bands confirming key structural features. The aromatic C-H stretching vibrations of the benzimidazole ring are expected above 3000 cm⁻¹. The C=N stretching vibration from the imidazole (B134444) part of the structure typically appears in the 1630-1580 cm⁻¹ region. arabjchem.org The presence of the oxadiazine ring would be confirmed by characteristic C-O and N-O stretching bands. The absence of certain bands, such as a broad O-H or N-H stretch around 3300 cm⁻¹, can be equally informative in confirming the fused ring structure.

Table 3: Key IR Absorption Bands for Benzimidazole and Oxadiazole Derivatives Note: This table shows characteristic frequencies for related structures.

Vibrational Mode Frequency Range (cm⁻¹) Functional Group
C-H Stretch (Aromatic) 3000 - 3150 Benzene Ring
C=N Stretch 1580 - 1630 Imidazole Ring
C=C Stretch (Aromatic) 1450 - 1600 Benzene Ring
C-O Stretch 1200 - 1250 Ether linkage in oxadiazine
N-N Stretch 1020 - 1100 Oxadiazole/Oxadiazine Ring

Source: Data derived from studies on related benzimidazole-oxadiazole compounds. arabjchem.orgnih.gov

X-ray Crystallography for Absolute Structure Determination of Analogs

While NMR, MS, and IR provide strong evidence for a molecular structure, X-ray crystallography is the gold standard for its absolute determination. This technique provides a definitive 3D model of a molecule's atomic arrangement in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

For novel compounds like 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole, obtaining a suitable single crystal for analysis is a key objective. If successful, the resulting crystal structure would unequivocally confirm the fused nature of the benzimidazole and oxadiazine rings. Studies on analogous benzimidazole-fused heterocycles, such as benzimidazole fused-1,4-oxazepines, have successfully used this method to confirm their complex ring systems. researchgate.netmdpi.com Such analyses provide precise geometric parameters and insights into intermolecular interactions like hydrogen bonding and π-π stacking in the crystal lattice. researchgate.net

Chromatographic Methods in Purity Assessment and Compound Characterization (e.g., LC-MS)

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its characterization. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the target compound from any starting materials, byproducts, or impurities. A pure compound should ideally appear as a single, sharp peak in the chromatogram under various conditions.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool. As the HPLC separates the components of a mixture, the mass spectrometer provides mass information for each component as it elutes from the column. This allows for the confirmation that the major peak in the chromatogram has the correct molecular weight for 1H- nih.govarabjchem.orgbeilstein-journals.orgOxadiazino[4,5-a]benzimidazole, while also providing mass data on any minor impurities. This method is widely applied in the analysis of various benzimidazole derivatives to ensure sample purity and identity.

Based on a comprehensive review of available scientific literature, there are no specific computational chemistry or theoretical studies focused solely on the compound 1h- nih.govnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole .

The provided search results contain extensive computational research on related but structurally distinct molecules, including various benzimidazole derivatives nih.govresearchgate.netsemanticscholar.org, oxadiazole derivatives researchgate.netnih.govnih.gov, and hybrids where benzimidazole and oxadiazole rings are linked nih.govekb.egnih.gov. These studies utilize methods such as Density Functional Theory (DFT), ab initio calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps to explore the structural and electronic properties of those individual compounds.

However, no literature detailing these specific theoretical analyses for the fused ring system of 1h- nih.govnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole could be retrieved. Generating an article based on the provided outline would require specific data (e.g., calculated bond lengths, orbital energies, charge distributions, and spectroscopic values) for this exact molecule. Extrapolating findings from related but different compounds would not be scientifically accurate and would violate the instruction to focus exclusively on the specified molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry of 1h- nih.govnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole that adheres to the requested outline.

Computational Chemistry and Theoretical Studies on 1h 1 2 3 Oxadiazino 4,5 a Benzimidazole

Investigation of Nonlinear Optical (NLO) Properties

Organic materials containing heterocyclic scaffolds such as benzimidazole (B57391) have garnered interest in the field of nonlinear optics (NLO). researchgate.net Benzimidazole itself is known to exhibit high nonlinear optical behavior, making it a promising component for materials used in second harmonic generation. researchgate.net Theoretical investigations, typically employing Density Functional Theory (DFT), are crucial for predicting the NLO properties of new derivatives. These studies calculate key parameters like dipole moments, polarizability (α), and first-order hyperpolarizability (β₀), which determine the NLO response of a molecule.

For instance, studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown that computational methods can effectively predict their NLO characteristics. A combined experimental and theoretical study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) demonstrated significant hyperpolarizability values, suggesting its potential for advanced photonic technologies. researchgate.net Such computational approaches would be instrumental in evaluating the NLO potential of the 1h- nih.govrsc.orgmdpi.comOxadiazino[4,5-a]benzimidazole scaffold by elucidating how its specific electronic structure contributes to NLO activity.

Interactive Table: NLO Properties of a Related Heterocyclic Compound

CompoundPropertyCalculated ValueSignificance
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazoleDipole MomentHighIndicates charge asymmetry, often correlated with NLO activity.
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazoleHyperpolarizability (β₀)5503.52 × 10⁻³³ esuA high value suggests a strong NLO response, making it a candidate for photonic applications. researchgate.net

In Silico Approaches to Molecular Interactions and Dynamics

In silico techniques are fundamental to modern drug discovery, enabling the prediction and analysis of how a ligand, such as a derivative of the 1h- nih.govrsc.orgmdpi.comOxadiazino[4,5-a]benzimidazole scaffold, interacts with biological targets. These computational methods provide insights into binding affinity, interaction modes, and the structural basis for biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This method is widely used to understand ligand-scaffold interactions at the molecular level and to screen virtual libraries for potential drug candidates. For scaffolds related to 1h- nih.govrsc.orgmdpi.comOxadiazino[4,5-a]benzimidazole, such as benzimidazole-oxadiazole hybrids, docking studies have been extensively used to identify key binding interactions.

These studies involve preparing the 3D structures of the ligand and the protein target and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. nih.gov For example, benzimidazole derivatives linked to 1,3,4-oxadiazole moieties have been docked into the active sites of various cancer-related proteins, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), to elucidate their mechanism of inhibition. nih.govekb.eg Key interactions typically observed include hydrogen bonds with specific amino acid residues like Asp1046 and Cys919 in the VEGFR2 active site, which are crucial for inhibitory activity. nih.gov

Interactive Table: Molecular Docking of Benzimidazole-Oxadiazole Derivatives

Ligand ScaffoldProtein TargetKey Interacting ResiduesPredicted Outcome
Benzimidazole-1,3,4-OxadiazoleVEGFR2Asp1046, Glu885, Cys919 nih.govInhibition of kinase activity
Benzimidazole-1,3,4-OxadiazoleThymidylate Synthase (TS)Not specified rsc.orgInhibition of TS enzyme, leading to anticancer effects. rsc.org
Benzimidazole-1,3,4-OxadiazoleEGFRNot specified ekb.egInhibition of EGFR signaling pathway. ekb.eg
Benzimidazole-1,3,4-OxadiazolePin1 ProteinNot specified eurekaselect.comPotential anticancer activity through Pin1 inhibition. eurekaselect.com

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are pivotal in establishing these relationships by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity data. mdpi.com

For scaffolds structurally similar to 1h- nih.govrsc.orgmdpi.comOxadiazino[4,5-a]benzimidazole, such as nih.govrsc.orgmdpi.comtriazino[4,5-a]benzimidazoles, SAR studies have been conducted to optimize their therapeutic potential. nih.gov A study on novel 1,2,3,4-tetrahydro nih.govrsc.orgmdpi.comtriazino[4,5-a]benzimidazoles revealed that the nature of the substituent at position 1 significantly impacts their in vitro antitumor activity against the human breast adenocarcinoma cell line (MCF7). nih.gov For instance, the introduction of a 2-chlorophenyl group at this position resulted in the most potent compound in the series. nih.gov

Similarly, SAR studies on various 1,2,4-oxadiazole (B8745197) derivatives have demonstrated that modifications to substituents at different positions on the heterocyclic ring can modulate activity against targets like Farnesoid X receptor (FXR) and Gram-positive bacteria. nih.govnih.gov These computational SAR models provide a predictive framework to guide the synthesis of more potent and selective analogs.

Interactive Table: SAR Findings for nih.govrsc.orgmdpi.comtriazino[4,5-a]benzimidazole Derivatives

ScaffoldSubstitution PositionSubstituent TypeEffect on Antitumor Activity (MCF7)
nih.govrsc.orgmdpi.comtriazino[4,5-a]benzimidazolePosition 1Aryl and Heteroaryl GroupsActivity is highly dependent on the nature of the aryl group. nih.gov
nih.govrsc.orgmdpi.comtriazino[4,5-a]benzimidazolePosition 12-chlorophenylDisplayed the highest activity among the tested compounds. nih.gov

Protein-ligand interaction fingerprints (PLIFs) are a computational method used to summarize and compare the complex interactions between a protein and a series of ligands. This technique transforms the 3D interaction patterns observed in molecular docking or molecular dynamics (MD) simulations into a binary string or vector. Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, pi-stacking) with a particular amino acid residue in the protein's binding site. dergipark.org.tr

The process begins with generating a set of protein-ligand complex structures, typically from docking poses or MD simulation snapshots. The interactions between the protein and each ligand are then calculated and mapped. For example, an interaction fingerprint could encode whether a ligand forms a hydrogen bond with the backbone or side chain of a specific residue, or if it makes a hydrophobic contact.

This methodology is invaluable for post-processing large datasets of docking results or analyzing the stability of interactions over time in an MD simulation. By comparing the fingerprints of highly active versus inactive compounds, researchers can identify the key interactions that are critical for biological activity, thereby refining SAR models and guiding lead optimization. rsc.org Although specific PLIF studies on 1h- nih.govrsc.orgmdpi.comOxadiazino[4,5-a]benzimidazole are not documented, the analysis of interaction patterns from docking studies on related benzimidazole-oxadiazole anticancer agents serves as the foundational data for generating such fingerprints. nih.govrsc.org

Research Directions and Future Perspectives for 1h 1 2 3 Oxadiazino 4,5 a Benzimidazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Fused Systems

The advancement of synthetic chemistry for compounds like 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole is increasingly driven by the principles of green and sustainable chemistry. rasayanjournal.co.infrontiersin.org Traditional multi-step syntheses often involve harsh conditions, hazardous reagents, and significant waste generation. Future research will focus on developing more efficient and environmentally benign methodologies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with green chemistry principles. rasayanjournal.co.in

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation minimizes intermediate purification steps, saving time, resources, and reducing waste. frontiersin.org

Eco-Friendly Solvents and Catalysts: The use of biodegradable or recyclable solvents like water, ionic liquids, or deep eutectic solvents is a critical direction. monash.edu Furthermore, replacing stoichiometric reagents with catalytic amounts of less toxic metals or even metal-free catalysts is a major goal. For instance, syntheses of related fused benzimidazoles have been achieved under transition-metal-free conditions. rsc.org

Mechanochemistry: Techniques like ball milling offer a solvent-free approach to synthesizing heterocyclic compounds, providing high yields and purity without extensive purification. tandfonline.com

Table 1: Comparison of Synthetic Approaches for Fused Heterocyclic Systems

MethodConventional ApproachSustainable/Novel ApproachAdvantages of Sustainable Approach
Energy Input Prolonged heating (reflux)Microwave irradiation, Ultrasound, Ball millingReduced reaction time, Lower energy consumption rasayanjournal.co.intandfonline.com
Solvents Volatile organic compounds (VOCs)Water, Supercritical CO₂, Bio-derived solvents, Solvent-freeReduced environmental impact, Increased safety monash.edu
Catalysis Stoichiometric reagents, Heavy metalsNanoparticle catalysts, Biocatalysts, Metal-free catalystsHigh efficiency, Reusability, Lower toxicity
Process Multi-step with intermediate isolationOne-pot, Domino, and Multicomponent reactionsImproved atom economy, Reduced waste, Higher efficiency frontiersin.org

Exploration of Diverse Substitution Patterns and Ring Modifications

The biological activity and material properties of the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole scaffold are intrinsically linked to the nature and position of its substituents. A systematic exploration of diverse substitution patterns is crucial for developing structure-activity relationships (SAR). The benzimidazole (B57391) ring system offers several positions (N-1, C-2, and C-5/6) that are critical for modulating pharmacological effects. nih.gov

Future research should focus on:

Functionalization of the Benzene (B151609) Ring: Introducing a variety of electron-donating and electron-withdrawing groups onto the benzo portion of the scaffold can modulate the electronic properties and bioavailability of the molecule.

Substitution on the Oxadiazine Ring: Modifying the oxadiazine portion of the molecule could fine-tune its steric and electronic profile, potentially influencing target binding and metabolic stability.

Ring System Analogues: Research into replacing the benzene ring with other aromatic or heteroaromatic systems could lead to the discovery of novel scaffolds with unique properties.

Table 2: Potential Sites for Substitution and Modification on the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole Scaffold

PositionPotential Modifying GroupsDesired Outcome
Benzene Ring (Positions 7, 8, 9, 10) Halogens, Alkyl, Alkoxy, Nitro, CyanoModulate lipophilicity, electronic effects, and metabolic stability.
Oxadiazine Ring (e.g., Position 1) Alkyl, Aryl, Carbonyl groupsAlter steric hindrance, solubility, and hydrogen bonding capacity.
Core Scaffold Bioisosteric replacement of N or O atomsFine-tune physicochemical properties and biological activity.

Advanced Mechanistic Studies on Complex Fused Heterocyclic Formation

A deep understanding of the reaction mechanisms underlying the formation of the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole ring system is essential for optimizing existing synthetic routes and designing new ones. The synthesis of fused heterocycles can involve complex reaction cascades, including cyclization, condensation, and rearrangement reactions. airo.co.inslideshare.net

Future mechanistic investigations would likely involve:

Kinetic Studies: Determining reaction rates and orders to understand the influence of catalysts, temperature, and reactant concentrations.

Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to trace the pathways of atoms from reactants to products, providing definitive evidence for proposed mechanisms.

Intermediate Trapping and Spectroscopic Analysis: Identifying and characterizing transient intermediates using techniques like NMR, Mass Spectrometry, and FT-IR to piece together the reaction pathway. For example, in related syntheses, key iminium ion intermediates have been proposed. mdpi.com

Computational Modeling: Using quantum chemical calculations to model reaction pathways, calculate activation energies, and visualize transition states, complementing experimental findings. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. astrazeneca.comnih.gov For the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole scaffold, these technologies can accelerate the discovery of new derivatives with desired properties.

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel, virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis. astrazeneca.comacm.org

De Novo Design: Generative AI models can design entirely new molecules based on the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole scaffold that are optimized for specific properties or to fit a biological target's active site. nih.gov

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose viable synthetic routes, saving significant time and effort in the planning phase of chemical synthesis. nih.gov These tools learn from vast databases of published chemical reactions to suggest the most efficient pathways. nih.gov

Applications of Advanced Computational Methods for Deeper Understanding of Reactivity

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole at an atomic level. These methods can predict structure, reactivity, and spectroscopic properties, offering insights that are often difficult to obtain through experimentation alone.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's equilibrium geometry, electron density distribution, and frontier molecular orbitals (HOMO/LUMO). semanticscholar.orgmdpi.com This information is vital for understanding the molecule's reactivity and potential interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules like proteins. mdpi.com

Prediction of Spectroscopic Data: Computational methods can predict NMR, IR, and UV-Vis spectra, which can aid in the structural confirmation of newly synthesized derivatives.

Reaction Pathway Modeling: As mentioned in section 6.3, quantum mechanics can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate complex mechanisms. researchgate.net

Rational Design Strategies for Enhanced Chemical Properties and Scaffold Innovation

Rational design aims to systematically modify a chemical scaffold to improve its properties in a targeted manner. This contrasts with traditional methods that often rely on serendipity. For the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole core, rational design can be employed to enhance therapeutic potential or create novel materials.

Key strategies for future research are:

Scaffold Hopping: This technique involves searching for new core structures that maintain the essential biological activity of the original scaffold but possess improved properties, such as better pharmacokinetics or novel intellectual property. acs.orgnih.gov AI-based methods are increasingly used to identify viable new scaffolds. springernature.com

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can fine-tune a molecule's activity, selectivity, and metabolic profile.

Structure-Based Design: If a biological target is known, computational docking studies can be used to predict how derivatives of the scaffold will bind. This allows for the design of modifications that enhance binding affinity and selectivity.

Table 3: Overview of Rational Design Strategies for Scaffold Innovation

StrategyObjectiveApplication to 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole
Scaffold Hopping Discover novel core structures with similar activity but improved properties (e.g., ADMET, patentability). Replace the oxadiazino-benzimidazole core with a structurally distinct but functionally equivalent scaffold.
Privileged Scaffold Analysis Utilize a core structure known to bind to multiple biological targets.Explore the 1h- rasayanjournal.co.inmonash.edutandfonline.comOxadiazino[4,5-a]benzimidazole scaffold against various target classes.
Fragment-Based Design Build a potent molecule by linking small molecular fragments that bind to a target.Identify fragments that bind to a target and link them using the scaffold as a template.
Bioisosteric Replacement Modify a lead compound by replacing functional groups with structurally similar ones to improve properties.Substitute parts of the scaffold (e.g., replace -O- with -S- or -NH-) to fine-tune activity and metabolism.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-[1,2,4]oxadiazino[4,5-a]benzimidazole derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis often involves [4+2] aza-Diels-Alder cycloaddition reactions. For example, imines and quinaldehyde react in the presence of L-proline as an organocatalyst, yielding derivatives with substituents at specific positions. Key variables include catalyst loading (5–10 mol%), solvent (ethanol or DMSO), and temperature (80–120°C). Yields range from 64% to 95%, depending on substituent steric/electronic effects. Melting points (258–404°C) and spectral data (IR, NMR) confirm purity and regioselectivity .

Q. How are structural and electronic properties of this compound characterized?

  • Methodological Answer : Techniques include:

  • X-ray crystallography : Resolves fused heterocyclic systems and hydrogen-bonding patterns.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects on aromatic protons (e.g., deshielding at C7 for electron-withdrawing groups).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198.22 for C12_{12}H10_{10}N2_2O) validate molecular formulas .

Advanced Research Questions

Q. What strategies address contradictory data in antitumor activity assays for this compound class?

  • Methodological Answer : Discrepancies in IC50_{50} values across studies may arise from:

  • Cell line variability : For example, derivatives with 4-chlorophenyl substituents show potent activity in leukemia (CCRF-CEM, IC50_{50} < 1 µM) but lower efficacy in solid tumors (MCF-7).
  • DNA binding vs. kinase inhibition : SAR studies reveal that planar derivatives (e.g., nitro-substituted) intercalate DNA, while bulky groups (e.g., p-tolyl) target kinases like EGFR. Validate mechanisms via competitive assays (e.g., ethidium bromide displacement) and kinase profiling .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Key SAR insights:

  • Lipophilicity : LogP values >3 correlate with blood-brain barrier penetration but reduce aqueous solubility. Introduce polar groups (e.g., -COOH at C6) to balance permeability.
  • Metabolic stability : Fluorination at C2 reduces CYP450-mediated oxidation. Replace methyl groups with trifluoromethyl to prolong half-life in vivo.
  • Toxicity : Avoid nitro groups (genotoxic risk) and prioritize halogenated analogs (e.g., 7-bromo derivatives) for lower off-target effects .

Q. What experimental approaches resolve regioselectivity challenges in heterocyclic annulation reactions?

  • Methodological Answer : To control regioselectivity during [1,2,4]oxadiazine ring formation:

  • Microwave-assisted synthesis : Reduces side products (e.g., triazino isomers) by accelerating reaction kinetics.
  • Computational modeling : DFT calculations predict transition-state energies for competing pathways (e.g., N1 vs. N3 cyclization).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines and direct annulation .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on DNA-binding affinity versus kinase inhibition?

  • Methodological Answer : Contradictions arise from assay design:

  • DNA-binding studies : Fluorescence quenching assays (e.g., using ethidium bromide) may overestimate intercalation if compounds aggregate. Confirm via circular dichroism (CD) or thermal denaturation.
  • Kinase assays : Selectivity panels (e.g., Eurofins KinaseProfiler) distinguish true inhibitors from promiscuous binders. For example, 2-vinyl derivatives show >50% inhibition at 1 µM for EGFR but no activity against VEGFR2 .

Experimental Design Considerations

Q. How to optimize in vitro cytotoxicity assays for derivatives with poor aqueous solubility?

  • Methodological Answer :

  • Solubilizing agents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • 3D cell models : Spheroids or organoids better mimic tumor microenvironments than monolayer cultures.
  • Prolonged exposure : Extend incubation times (72–96 hours) to account for slow cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.